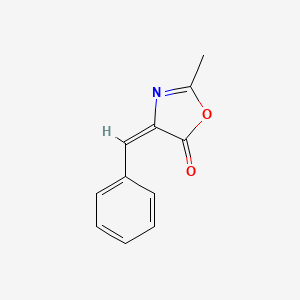

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Description

Propriétés

IUPAC Name |

(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-90-3 | |

| Record name | 881-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Two-Step Synthetic Route: N-Acetylation Followed by Erlenmeyer Synthesis

The most established preparation method for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one involves two principal steps:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. N-Acetylation | Glycine is acetylated to form N-acetylglycine | Glycine + Acetic anhydride, aqueous medium, room temperature to mild heating | Formation of acetylglycine intermediate |

| 2. Erlenmeyer Synthesis | Cyclocondensation of acetylglycine with benzaldehyde | Acetylglycine + Benzaldehyde + Sodium acetate (catalyst) in acetic anhydride, reflux (100–120°C), 2–4 hours | Formation of this compound |

Mechanism: The Erlenmeyer azlactone synthesis involves condensation of the N-acyl amino acid with the aldehyde, followed by cyclization to form the oxazolone ring.

Workup: After reflux, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization from solvents such as ethanol or chloroform to obtain pure compound.

Optimization and Catalysis

Triethylamine has been employed as a mild base catalyst to facilitate the Erlenmeyer condensation under milder conditions, improving yield and selectivity.

Reaction parameters such as temperature, solvent choice, and catalyst loading have been optimized to scale the synthesis to kilogram quantities, demonstrating the method's industrial applicability.

Alternative Synthetic Approaches

Variations of the Erlenmeyer synthesis include using substituted benzaldehydes to create analogs and derivatives.

The initial N-acylation step can be modified by using other acylating agents or amino acid derivatives to tailor the oxazolone ring substituents.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Stoichiometry | Equimolar acetylglycine and benzaldehyde | Ensures complete reaction without excess reagents |

| Catalyst | Sodium acetate (anhydrous) or triethylamine | Sodium acetate promotes cyclization; triethylamine allows milder conditions |

| Solvent | Acetic anhydride | Acts both as solvent and acetylating agent |

| Temperature | Reflux (100–120°C) | Necessary for cyclization and condensation |

| Reaction Time | 2–4 hours | Sufficient for completion, monitored by TLC or HPLC |

| Purification | Recrystallization from ethanol or chloroform | Yields high purity product |

Reaction Yields and Purity

Typical isolated yields range from 70% to 85%, depending on reaction scale and optimization.

Purity assessed by NMR, IR, and melting point confirms the formation of the desired oxazolone structure.

Scale-Up Feasibility

Laboratory-scale protocols have been successfully expanded to kilogram-scale synthesis without significant loss in yield or purity.

Use of triethylamine catalyst and controlled stirring under mild conditions enhances scalability.

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|

| Classical Erlenmeyer | Acetylglycine + Benzaldehyde | Sodium acetate | Acetic anhydride | Reflux (100–120°C) | 70–80 | Lab-scale | Standard method |

| Modified Erlenmeyer | Acetylglycine + Benzaldehyde | Triethylamine | Acetic anhydride or alternative | Mild heating | 75–85 | Lab to kg-scale | Improved mild conditions, scalable |

| Variations | Substituted benzaldehydes | Sodium acetate or base | Acetic anhydride | Reflux | Variable | Lab-scale | For derivatives synthesis |

The Erlenmeyer azlactone synthesis is a classical and robust method widely used for preparing oxazolone derivatives, including this compound.

Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to ensure completion.

Purification by recrystallization is preferred to avoid decomposition and to obtain analytically pure material.

Safety precautions include handling acetic anhydride and aldehydes in a fume hood with appropriate personal protective equipment due to their corrosive and irritant nature.

The preparation of this compound is well-established through the Erlenmeyer azlactone synthesis, involving N-acetylation of glycine followed by condensation with benzaldehyde under reflux in acetic anhydride with sodium acetate or triethylamine as catalysts. This method is adaptable, scalable, and yields high-purity product suitable for further synthetic applications or biological studies. Optimized reaction conditions and catalyst choices enable efficient synthesis from laboratory to industrial scale.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the methyl group or the methylene bridge. Common oxidizing agents include:

| Reagent/Conditions | Product(s) | Notes |

|---|---|---|

| KMnO₄ (acidic/neutral conditions) | Carboxylic acid derivatives | Selective oxidation of methyl groups |

| CrO₃ | Ketones or epoxides | Dependent on solvent and temperature |

Oxidation typically modifies the methyl substituent or introduces hydroxyl groups into the phenylmethylene moiety, enabling further functionalization .

Reduction Reactions

Reductive transformations target the oxazolone ring or the conjugated double bond:

| Reagent/Conditions | Product(s) | Selectivity |

|---|---|---|

| NaBH₄ (methanol) | Saturated oxazolidinones | Partial reduction of the carbonyl group |

| LiAlH₄ (dry ether) | Amines or alcohols | Complete reduction of the oxazole ring |

Hydrogenation under catalytic conditions (e.g., Pd/C) selectively reduces the exocyclic double bond, yielding 4-benzyl-2-methyloxazol-5(4H)-one derivatives .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic or oxazole positions:

Electrophilic Substitution

-

Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) in acetic acid to form halogenated derivatives at the phenyl ring .

-

Nitration : Produces nitro-substituted analogs using HNO₃/H₂SO₄ .

Nucleophilic Substitution

-

Diazomethane Insertion : Generates pyrazole derivatives via [3+2] cycloaddition (e.g., formation of 2-methyl-4-(α-arylethylidene)oxazolones) .

Cycloaddition Reactions

The compound participates in Diels-Alder and 1,3-dipolar cycloadditions:

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic comp |

Applications De Recherche Scientifique

Biological Activities

The derivatives of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one have been investigated for their potential therapeutic effects, revealing several promising biological activities:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For example, compounds derived from this scaffold have been tested for their efficacy against Escherichia coli and Candida albicans, with some displaying IC50 values as low as 1.8 μg/mL .

- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory responses. In particular, molecular docking studies suggest that they may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management .

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anti-cancer agents. For instance, compounds have been shown to induce apoptosis in cancer cells through specific pathways .

Interaction Mechanisms

Understanding how this compound interacts with biological macromolecules is crucial for its application in drug development:

- Protein Binding : Research has indicated that these compounds can bind to proteins or enzymes, influencing their activity. This interaction is essential for developing targeted therapies .

- Nucleic Acid Interactions : Investigations into the binding affinities of these compounds with nucleic acids suggest potential applications in gene therapy and molecular diagnostics .

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to be compared with other structurally similar compounds. Below is a comparative table highlighting some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one | Thiazole derivative | Contains a thiazole ring instead of an oxazole ring |

| 2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one | Imidazole derivative | Features an imidazole ring, altering reactivity |

| 5(4H)-Oxazolone | Oxazolone | A simpler structure that serves as a precursor |

Case Studies

Several case studies illustrate the applications of this compound:

- Analgesic Activity Study : A study evaluated new derivatives for analgesic properties using pharmacological tests such as the writhing test and hot plate test. Results indicated significant analgesic effects, particularly for compounds containing specific substituents like methoxy groups .

- Toxicity Assessment : Acute toxicity studies conducted on synthesized derivatives showed low toxicity levels in animal models, indicating their safety profile for further development as therapeutic agents .

- Molecular Docking Simulations : These simulations have been employed to predict the binding affinities of synthesized derivatives against targets involved in pain and inflammation, providing insights into their mechanism of action .

Mécanisme D'action

The mechanism of action of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and phenylmethylene group can participate in various binding interactions, influencing biological pathways and exerting specific effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is unique due to its specific combination of an oxazole ring with a phenylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Overview

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the oxazolone family, is a heterocyclic compound characterized by an oxazole ring substituted with a phenylmethylene group and a methyl group. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Oxazolones are known for their cytostatic properties, which can inhibit cell proliferation and induce apoptosis in certain cell types. The compound's structure allows it to act on multiple molecular targets, including enzymes and receptors, leading to inhibition or modulation of biological pathways.

Biological Activities

The following sections summarize the key biological activities associated with this compound based on recent studies.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain oxazolone derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential utility in developing new antibiotics .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in different cancer cell lines. In vitro studies reveal that the compound can induce cell death in human cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of drug discovery. Its structural features facilitate interactions with specific enzymes, potentially leading to therapeutic applications in treating diseases characterized by enzyme dysregulation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxazolone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective cell proliferation inhibition .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways showed promising results in terms of inhibition rates, suggesting its potential role as a lead compound for drug development .

Data Tables

Q & A

Basic: What are the standard synthetic routes for 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one?

Methodological Answer:

The compound is typically synthesized via the Erlenmeyer azlactone reaction. A representative protocol involves:

Reacting acetyl glycine (or similar N-acyl amino acids) with an aromatic aldehyde (e.g., benzaldehyde derivatives) in acetic anhydride.

Adding anhydrous sodium acetate as a catalyst.

Refluxing the mixture for 2–4 hours, followed by recrystallization from solvents like ethanol or chloroform .

Key parameters:

- Stoichiometry: Equimolar ratios of amino acid and aldehyde.

- Temperature: Reflux conditions (100–120°C) ensure cyclization.

- Workup: Cold-water washing removes unreacted acetic anhydride.

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Employ SHELXS-97 for phase determination via direct methods .

Refinement: SHELXL-97 refines atomic coordinates, anisotropic displacement parameters, and hydrogen positions (riding model) .

Validation: Check for R-factors (e.g., R₁ < 0.05), residual electron density, and geometric outliers using PLATON .

Key Observations:

- The oxazole and phenyl rings are nearly coplanar (dihedral angle <5°), stabilized by conjugation.

- Intermolecular C–H···O hydrogen bonds form 1D chains .

Basic: What analytical techniques confirm its purity and structural identity?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry and Z/E configuration. For example, the exocyclic methylene proton appears as a singlet at δ ~7.1–7.3 ppm .

- HPLC-MS: Purity >95% with ESI+ showing [M+H]⁺ at m/z 237.

- FTIR: C=O stretch (oxazolone) at ~1750–1780 cm⁻¹; conjugated C=C at ~1600 cm⁻¹ .

Advanced: How do computational methods predict its bioactivity (e.g., analgesic potential)?

Methodological Answer:

Molecular docking against pain targets (COX-1/2, TRP channels) involves:

Protein Preparation: Retrieve PDB structures (e.g., COX-2: 3LN1) and remove water/ligands.

Ligand Optimization: Minimize energy using DFT (B3LYP/6-31G*) .

Docking Protocol:

- Grid box centered on active sites (e.g., COX-2: Val523, Tyr355).

- Glide SP/XP scoring with MM-GBSA binding energy calculations.

Validation: RMSD <2 Å between docked and co-crystallized ligands .

Findings:

- Oxazolone derivatives show moderate COX-2 selectivity (ΔG ~-8.5 kcal/mol) due to hydrophobic interactions with Leu384 .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond-length disparities)?

Methodological Answer:

Contradictions arise from:

- Disorder: Use PART and SUMP instructions in SHELXL to model split positions .

- Thermal Motion: Apply anisotropic refinement for heavy atoms; constrain H-atoms with ISOR.

- Twinned Data: Test for twinning (PLATON’s TWIN/BASF) and refine with TWIN/Batch scale factors .

Case Study:

In a related oxazolone, S-atom disorder in the thiophene ring required two-part refinement (occupancy 0.6:0.4), reducing R₁ from 0.08 to 0.045 .

Advanced: How to mitigate racemization during peptide synthesis involving oxazolone intermediates?

Methodological Answer:

Racemization occurs via oxazol-5(4H)-one formation during carboxyl activation. Mitigation strategies:

Low-Temperature Activation: Use coupling reagents (e.g., HATU) at 0°C to suppress oxazolone formation .

Additives: 1-Hydroxybenzotriazole (HOBt) traps active intermediates, reducing enolate formation .

Protected Derivatives: Use Nα-Fmoc amino acids with bulky side chains (e.g., Fmoc-Aib-OH) to sterically hinder oxazolone cyclization .

Mechanistic Insight:

Oxazolone intermediates undergo rapid base-catalyzed Hα abstraction, leading to planar enolate anions and racemization (k_rac ~10⁻³ s⁻¹ at pH 9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.